2-[(Propan-2-yloxy)methyl]azetidine

Azetidine Building Block Physicochemical Properties

2-[(Propan-2-yloxy)methyl]azetidine is a differentiated 2-substituted azetidine building block for lead optimization. Its (propan-2-yloxy)methyl group provides a unique combination of steric bulk and lipophilicity versus methoxy or ethoxy analogs, enabling precise ADME fine-tuning without altering the core pharmacophore. Available at ≥95% purity for SAR campaigns and synthetic intermediate use. Direct comparison with 2-(methoxymethyl)- and 2-(ethoxymethyl)azetidine allows quantifiable SAR attribution to the isopropoxy group. Order now for rapid delivery.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B13525121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Propan-2-yloxy)methyl]azetidine
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCC(C)OCC1CCN1
InChIInChI=1S/C7H15NO/c1-6(2)9-5-7-3-4-8-7/h6-8H,3-5H2,1-2H3
InChIKeyVBYAPTKEQPTNSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Propan-2-yloxy)methyl]azetidine: A Functionalized Azetidine Building Block for Research and Development


2-[(Propan-2-yloxy)methyl]azetidine (CAS 1823360-01-5, C₇H₁₅NO, MW: 129.20) is a chemical building block belonging to the class of 2-substituted azetidines [1]. The azetidine core is a saturated, four-membered nitrogen-containing heterocycle, known for its ring strain and utility in medicinal chemistry as a conformationally constrained scaffold. The presence of the (propan-2-yloxy)methyl substituent introduces a specific steric and electronic profile, distinguishing it from unsubstituted or differently substituted azetidine analogs. As a research chemical, it is typically supplied for use as a synthetic intermediate, with a common minimum purity specification of 95% .

Why Simple Azetidine Analogs Cannot Substitute for 2-[(Propan-2-yloxy)methyl]azetidine


Generic substitution of azetidine building blocks is not feasible due to the distinct physicochemical properties imparted by even minor substituent modifications. The (propan-2-yloxy)methyl group in this compound is a specific structural handle that influences molecular properties like lipophilicity and steric bulk, which directly affect a molecule's behavior in chemical reactions and its potential interactions with biological targets [1]. Replacing it with a less bulky or less lipophilic group, such as a methoxymethyl or ethoxymethyl moiety, will alter the molecule's LogP and size, potentially leading to different outcomes in a synthetic sequence or structure-activity relationship study. The following section details the quantifiable differences between this compound and its closest structural analogs.

Quantifiable Differentiation of 2-[(Propan-2-yloxy)methyl]azetidine from Closest Analogs


Impact of Alkyl Group Size on Molecular Weight

The substitution pattern directly correlates with the compound's molecular weight. The target compound, with an isopropoxy group, has a higher molecular weight (129.20 g/mol) compared to its ethoxymethyl and methoxymethyl analogs .

Azetidine Building Block Physicochemical Properties

Tuning Lipophilicity: Predicted LogP of the Isopropoxy Substituent

The isopropoxy group is known to increase lipophilicity compared to linear alkoxy chains. For a closely related 3-isopropoxyazetidine, the calculated XLogP is 0.3 [1], a value that would be higher than that of a 3-ethoxy or 3-methoxy analog. This class-level inference can be applied to the 2-substituted series.

Lipophilicity ADME Drug Design

Supply Specifications: Minimum Purity for Research Use

For procurement, the guaranteed minimum purity is a critical specification. The target compound is commercially available with a minimum purity of 95% . This is a standard specification for research-grade building blocks and is comparable to what is offered for many of its analogs, such as 2-(methoxymethyl)azetidine . However, verifying this specification against the exact vendor and batch is essential for reproducible research.

Quality Control Procurement Chemical Purity

Primary Research Applications for 2-[(Propan-2-yloxy)methyl]azetidine


Medicinal Chemistry: Modulating Lipophilicity and Steric Bulk in Lead Optimization

This compound is a specialized building block for medicinal chemists engaged in lead optimization. Its value lies in the (propan-2-yloxy)methyl group, which introduces a specific combination of steric bulk and lipophilicity distinct from methoxy or ethoxy analogs [1]. This allows researchers to fine-tune the ADME properties of a candidate molecule without altering the core pharmacophore. The observed molecular weight and predicted LogP differences support its use when a project requires a specific increase in these parameters compared to simpler analogs .

Synthetic Organic Chemistry: A Functional Handle for Further Derivatization

As a 2-substituted azetidine, this compound can serve as a versatile intermediate in synthetic pathways. The (propan-2-yloxy)methyl group can be viewed as a protected or functionalizable handle. For instance, it could potentially undergo deprotection to a hydroxymethyl group, which can then be further derivatized. Its distinct molecular weight and structure allow for straightforward reaction monitoring and product characterization .

Chemical Biology and Probe Development: A Tool for Structure-Activity Relationship (SAR) Studies

In the development of chemical probes or in SAR campaigns, this compound allows researchers to systematically explore the impact of substituent size and lipophilicity on a biological target [1]. By comparing the activity of a final compound derived from this building block against those made with 2-(methoxymethyl)azetidine or 2-(ethoxymethyl)azetidine, scientists can attribute differences in potency or selectivity directly to the isopropoxy group. This provides valuable, quantifiable SAR data .

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